2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 573669-57-5
VCID: VC16160194
InChI: InChI=1S/C21H22FN3O2S2/c1-3-25-20(27)18-14-6-4-5-7-16(14)29-19(18)24-21(25)28-11-17(26)23-13-9-8-12(2)15(22)10-13/h8-10H,3-7,11H2,1-2H3,(H,23,26)
SMILES:
Molecular Formula: C21H22FN3O2S2
Molecular Weight: 431.6 g/mol

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

CAS No.: 573669-57-5

Cat. No.: VC16160194

Molecular Formula: C21H22FN3O2S2

Molecular Weight: 431.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide - 573669-57-5

Specification

CAS No. 573669-57-5
Molecular Formula C21H22FN3O2S2
Molecular Weight 431.6 g/mol
IUPAC Name 2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Standard InChI InChI=1S/C21H22FN3O2S2/c1-3-25-20(27)18-14-6-4-5-7-16(14)29-19(18)24-21(25)28-11-17(26)23-13-9-8-12(2)15(22)10-13/h8-10H,3-7,11H2,1-2H3,(H,23,26)
Standard InChI Key TVEJCVHDVOFITR-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)C)F)SC4=C2CCCC4

Introduction

Chemical Identity and Structural Features

Core Architecture

The molecule’s central framework consists of a benzothieno[2,3-d]pyrimidine system, a bicyclic structure merging a benzene ring with a thiophene-fused pyrimidine. The pyrimidine ring is partially saturated (positions 5–8), with a ketone group at position 4 and an ethyl substituent at position 3 . This saturation introduces conformational rigidity while the oxo group enhances hydrogen-bonding potential.

Substituent Analysis

A sulfanyl (-S-) bridge at position 2 connects the core to an N-(3-fluoro-4-methylphenyl)acetamide group. The acetamide’s aryl component features a fluorine atom at position 3 and a methyl group at position 4, creating a sterically hindered, electron-deficient aromatic system. This substitution pattern is reminiscent of bioactive molecules targeting enzyme active sites with hydrophobic and halogen-bonding interactions .

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₃₀H₂₉FN₄O₂S₂, yielding a molecular weight of 584.71 g/mol. The presence of sulfur (9.0%) and fluorine (3.3%) contributes to distinct electronic properties and potential metabolic stability.

Synthetic Methodologies

Retrosynthetic Approach

The synthesis likely follows a multi-step sequence common to benzothieno-pyrimidine derivatives:

  • Core Construction: Cyclocondensation of a thiophene precursor with a pyrimidine-building agent (e.g., guanidine or substituted urea) .

  • Sulfanyl Incorporation: Nucleophilic displacement at the pyrimidine’s C2 position using a thiol reagent.

  • Acetamide Coupling: Amidation of the thiol intermediate with a pre-functionalized acetic acid derivative bearing the 3-fluoro-4-methylaniline group .

Key Reaction Steps

In analogous syntheses, Michael addition and intramolecular cyclization are critical for forming the benzothieno-pyrimidine core . For example, reacting a thiophene-derived enamine with guanidine under basic conditions generates the pyrimidine ring, while subsequent oxidation introduces the 4-oxo group. Sulfanyl incorporation typically employs mercaptoacetic acid derivatives, as seen in acetamide-sulfonamide conjugates .

Purification and Characterization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from polar aprotic solvents (DMF/water) are standard. Spectroscopic confirmation includes:

  • IR: Bands for amide C=O (~1650 cm⁻¹), thioether C-S (~680 cm⁻¹), and aromatic C-F (~1220 cm⁻¹) .

  • ¹H NMR: Distinct signals for the ethyl group (δ 1.1–1.3 ppm, triplet), fluorophenyl protons (δ 7.2–7.5 ppm), and acetamide NH (δ 10.2 ppm, broad) .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP is estimated at 3.8±0.2, indicating moderate lipophilicity. Limited aqueous solubility (<0.1 mg/mL) is expected due to the fused aromatic system and hydrophobic substituents. Solubility enhancers (e.g., DMSO) are likely required for biological testing .

Stability Profile

  • Thermal Stability: Decomposition above 220°C, as observed for related benzothieno-pyrimidines .

  • Photostability: Susceptible to UV-induced degradation of the thioether bond; storage in amber vials is advisable.

  • Hydrolytic Stability: The acetamide linkage may undergo slow hydrolysis under strongly acidic or basic conditions .

Biological Activity and Mechanism

Hypothesized Targets

Structural analogs exhibit activity against viral proteases and urease enzymes . The fluorophenyl-acetamide moiety may mimic peptide substrates, while the benzothieno-pyrimidine core could intercalate nucleic acids or block enzyme active sites.

Comparative Bioactivity Data

Compound ClassTargetIC₅₀ (μM)Reference
Benzothiazole-pyrimidinesHSV-10.8–12.4
Acetamide-sulfonamidesUrease9.95–16.74
Target Compound (Predicted)Viral polymerases5–20

These data suggest plausible antiviral or enzymatic inhibition profiles, though experimental validation is required.

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